molecular formula C30H31FN2O4 B11038576 4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11038576
M. Wt: 502.6 g/mol
InChI Key: VPRKQJHKSAPWFX-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes various functional groups such as ethoxy, fluorophenyl, methoxypropyl, and methylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of Substituents: The various substituents (ethoxyphenyl, fluorophenyl, methoxypropyl, and methylphenyl) are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong nucleophiles and electrophiles, along with suitable solvents and catalysts.

    Final Assembly: The final step involves the coupling of the substituted pyrrolone core with the remaining functional groups. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), acylating agents (acyl chlorides).

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids.

    Reduction: Formation of alcohols, amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies may involve in vitro and in vivo assays to determine its efficacy and safety.

    Medicine: Explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-ethoxyphenyl)carbonyl]-5-(4-chlorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-5-(4-bromophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-5-(4-iodophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(3-methoxypropyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. The presence of the fluorophenyl group, in particular, imparts unique chemical properties, such as increased stability and reactivity. This makes the compound distinct from its analogs and potentially more suitable for certain applications.

Properties

Molecular Formula

C30H31FN2O4

Molecular Weight

502.6 g/mol

IUPAC Name

3-(4-ethoxybenzoyl)-2-(4-fluorophenyl)-1-(3-methoxypropyl)-4-(4-methylanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C30H31FN2O4/c1-4-37-25-16-10-22(11-17-25)29(34)26-27(32-24-14-6-20(2)7-15-24)30(35)33(18-5-19-36-3)28(26)21-8-12-23(31)13-9-21/h6-17,28,32H,4-5,18-19H2,1-3H3

InChI Key

VPRKQJHKSAPWFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCCOC)NC4=CC=C(C=C4)C

Origin of Product

United States

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